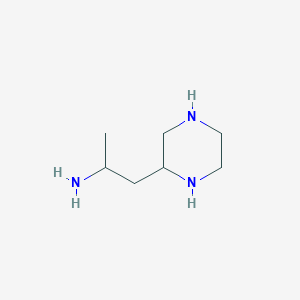

1-(Piperazin-2-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-6(8)4-7-5-9-2-3-10-7/h6-7,9-10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQCZTUHOYNSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CNCCN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Piperazin-2-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways for the preparation of 1-(Piperazin-2-yl)propan-2-amine, a valuable building block for drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development. It delves into two primary retrosynthetic approaches, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the proposed routes. The synthesis of chiral 2-substituted piperazines is a key focus, with pathways leveraging both chiral pool starting materials and asymmetric synthesis strategies. All proposed experimental procedures are supported by authoritative references from peer-reviewed literature.

Introduction: The Significance of Substituted Piperazines

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] The rigid, chair-like conformation of the piperazine ring, coupled with the presence of two nitrogen atoms, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Specifically, chiral 2-substituted piperazines offer a three-dimensional diversity that is highly sought after in the design of novel therapeutics.[2][3] this compound, with its stereocenter at the 2-position and a functionalized side chain, represents a versatile intermediate for the synthesis of complex molecules with potential biological activity. This guide will explore robust synthetic strategies to access this important compound.

Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of the target molecule, this compound, suggests two primary strategies for its construction. These pathways focus on the formation of the key carbon-carbon bond to build the propan-2-amine side chain and the stereoselective construction of the chiral piperazine core.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Synthesis via Reductive Amination of a Ketone Intermediate

This pathway is centered around the late-stage introduction of the amine functionality on the side chain via a reductive amination reaction. The key intermediate is a protected 1-(piperazin-2-yl)propan-2-one. The stereochemistry at the 2-position of the piperazine ring is established early by starting from a chiral amino acid.

Synthesis of the Piperazine Core from a Chiral Amino Acid

A robust method for the synthesis of enantiomerically pure 2-substituted piperazines involves starting from readily available chiral α-amino acids.[4] This approach ensures the desired stereochemistry is carried through the synthesis.

Caption: Synthesis of a chiral piperazine core from an amino acid.

Experimental Protocol: Synthesis of (S)-1-Benzyl-3-methylpiperazine [5]

-

Peptide Coupling: To a solution of (S)-N-Boc-alanine (1.0 eq) and ethyl N-benzylglycinate (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling reagent like dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir the reaction mixture at room temperature until completion.

-

Deprotection and Cyclization: The crude dipeptide is treated with a strong acid, such as HCl gas in an organic solvent, to remove the Boc protecting group. Subsequent neutralization with a base promotes intramolecular cyclization to the corresponding diketopiperazine.

-

Reduction: The diketopiperazine (1.0 eq) is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF) and slowly added to a suspension of a reducing agent such as lithium aluminum hydride (LAH) (excess) at 0 °C. The reaction is then refluxed to ensure complete reduction of both amide bonds.

-

Work-up and Purification: After complete reaction, the mixture is carefully quenched, and the product is extracted and purified by standard methods to yield the N-benzyl protected 2-methylpiperazine.

Introduction of the Propan-2-one Side Chain

With the chiral piperazine core in hand, the next step is to introduce the acetone side chain. A plausible approach involves the acylation of the less sterically hindered nitrogen of the piperazine with a suitable three-carbon electrophile. For this, one of the piperazine nitrogens needs to be selectively protected.

Experimental Protocol: Synthesis of 1-(4-Boc-(S)-2-methylpiperazin-1-yl)propan-2-one

-

Orthogonal Protection: The (S)-1-Benzyl-3-methylpiperazine is first protected at the N4 position with a Boc group using di-tert-butyl dicarbonate. The benzyl group at N1 can then be selectively removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield tert-butyl (S)-3-methylpiperazine-1-carboxylate.

-

Alkylation: The resulting mono-protected piperazine (1.0 eq) is then alkylated with 1-chloropropan-2-one (1.1 eq) in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is heated to drive the nucleophilic substitution to completion.

-

Purification: The crude product is purified by column chromatography to yield the desired ketone intermediate.

Reductive Amination to Form the Target Molecule

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds.[6][7]

Experimental Protocol: Synthesis of 1-((S)-4-Boc-3-methylpiperazin-1-yl)propan-2-amine [8]

-

Imine Formation and Reduction: The ketone intermediate (1.0 eq) is dissolved in a suitable solvent like methanol. An amine source, such as ammonium acetate or a solution of ammonia in methanol, is added, followed by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. Acetic acid can be added as a catalyst to promote imine formation. The reaction is stirred at room temperature until the ketone is consumed.

-

Work-up: The reaction is quenched, the solvent is removed, and the residue is worked up by extraction with an organic solvent and washing with a basic aqueous solution.

-

Purification: The crude amine is purified by column chromatography.

Final Deprotection

The final step is the removal of the Boc protecting group to yield the target molecule.

Experimental Protocol: Synthesis of 1-((S)-2-methylpiperazin-1-yl)propan-2-amine

-

Acidic Cleavage: The Boc-protected amine is dissolved in a solvent such as dichloromethane or dioxane and treated with a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.

-

Isolation: After complete deprotection, the solvent and excess acid are removed under reduced pressure. The resulting salt of the desired product can be isolated or neutralized with a base to obtain the free amine.

Pathway 2: Synthesis via Grignard Reaction on a Nitrile Intermediate

This alternative pathway involves the construction of the propan-2-one side chain via the addition of a methyl Grignard reagent to a piperazine-2-carbonitrile intermediate. The resulting imine is then hydrolyzed to the ketone, which can be further functionalized.

Synthesis of the Piperazine-2-carbonitrile Intermediate

Starting from a protected piperazine-2-carboxylic acid, the corresponding nitrile can be prepared via the amide.

Experimental Protocol: Synthesis of (S)-1,4-di-Boc-piperazine-2-carbonitrile

-

Amidation: (S)-1,4-di-Boc-piperazine-2-carboxylic acid (prepared from a suitable chiral starting material) is converted to the corresponding primary amide using standard peptide coupling conditions with ammonia or by activating the carboxylic acid (e.g., as an acid chloride) and reacting it with ammonia.

-

Dehydration: The primary amide is then dehydrated to the nitrile using a dehydrating agent such as trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent.

Grignard Reaction and Hydrolysis

The addition of a Grignard reagent to a nitrile is a classic method for the synthesis of ketones.[9]

Experimental Protocol: Synthesis of 1-(1,4-di-Boc-piperazin-2-yl)ethan-1-one [2]

-

Grignard Addition: The nitrile intermediate (1.0 eq) is dissolved in an anhydrous ether solvent like THF and cooled to 0 °C. A solution of methylmagnesium bromide (or chloride) in ether (1.1-1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

Hydrolysis: The reaction is carefully quenched with an aqueous acid solution (e.g., aqueous HCl). This hydrolyzes the intermediate imine to the desired ketone.

-

Work-up and Purification: The product is extracted with an organic solvent and purified by column chromatography.

Subsequent Steps

From the ketone intermediate, the synthesis proceeds as described in Pathway 1 (Sections 3.3 and 3.4) through reductive amination and final deprotection to yield the target molecule.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Grignard on Nitrile |

| Starting Materials | Chiral amino acid, 1-chloropropan-2-one | Chiral amino acid derivative, methyl Grignard reagent |

| Key Intermediates | Diketopiperazine, mono-protected piperazine, ketone | Piperazine-2-carboxamide, piperazine-2-carbonitrile, ketone |

| Stereocontrol | Established early from chiral pool | Established early from chiral pool |

| Potential Challenges | Selective protection/deprotection of piperazine nitrogens | Handling of organometallic reagents, potential side reactions with Grignard reagent |

| Scalability | Generally scalable, relies on well-established reactions | Scalable, but requires anhydrous conditions for Grignard step |

Conclusion

This technical guide has outlined two viable and scientifically sound synthetic pathways for the preparation of this compound. Both routes leverage established and reliable chemical transformations and offer good control over the stereochemistry at the 2-position of the piperazine ring by utilizing chiral starting materials. The choice between the two pathways may depend on the specific resources available, the desired scale of the synthesis, and the expertise of the research team. The detailed experimental protocols and supporting references provided herein should serve as a valuable resource for scientists engaged in the synthesis of novel piperazine-containing compounds for drug discovery and development.

References

- Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(34), 6646–6650.

- Dinsmore, C. J., & Beshore, D. C. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(33), 19567–19585.

- An improved synthesis of (R)- and (S)-2-methylpiperazine.

- Request PDF. (2025). Asymmetric synthesis of 2-arylpiperazines.

- Request PDF. (2025).

- Benfatti, F., Benedetto, E. D., & Cozzi, P. G. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3537–3543.

- Williams, T. M., Ciccarone, T. M., MacTough, S. C., Bock, R. L., Conner, M. W., Davide, J. P., ... & Kohl, N. E. (1996). 2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 39(7), 1345–1348.

- Synthesis of piperazines - Organic Chemistry Portal. (n.d.).

- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry. (2023).

- Durand, C., & Szostak, M. (2021).

- Asymmetric synthesis of 2-arylpiperazines. - Semantic Scholar. (n.d.).

- Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids … (n.d.).

- (R)-(-)-2-Methylpiperazine synthesis - ChemicalBook. (n.d.).

- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- 2-Methylpiperazine synthesis - ChemicalBook. (n.d.).

- Barnett, D. S., & Maguire, A. R. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(33), 8870–8876.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.).

- 1 - Organic Syntheses Procedure. (n.d.).

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023).

- Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines | The Journal of Organic Chemistry. (n.d.).

- Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243–262.

- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026).

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

- Vitale, P., & Scilimati, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6549.

- Reductive Amin

- Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide - Benchchem. (n.d.).

- Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024).

- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.).

- Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ⁵-2-oxopiperazines - ResearchG

- A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. (n.d.).

- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (n.d.).

Sources

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 1-(Piperazin-2-yl)propan-2-amine: Synthesis, Derivatization, and Evaluation of a Novel Chiral Scaffold

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including high aqueous solubility and two reactive nitrogen centers, provide a versatile platform for modulating pharmacokinetic and pharmacodynamic profiles.[2][3][4] However, the chemical space of piperazine-containing drugs is heavily skewed towards derivatives substituted at the nitrogen atoms (N1 and N4).[5] Carbon-substituted piperazines remain a relatively underexplored frontier, offering significant opportunities for novel drug design. This guide focuses on the specific chiral scaffold, 1-(Piperazin-2-yl)propan-2-amine , a molecule distinguished by a C2-alkylamine substitution. We will provide a comprehensive technical overview for researchers and drug development professionals, detailing plausible synthetic strategies, methodologies for creating structural analogs, and robust protocols for analytical characterization and biological evaluation.

The this compound Core: A Structural Analysis

The core molecule, this compound, presents several key structural features that are critical for a medicinal chemist to consider:

-

C2-Substitution: Unlike the vast majority of piperazine-based drugs, the substituent is on a carbon atom of the heterocycle.[5] This imparts a distinct three-dimensional geometry compared to N-substituted analogs and introduces a chiral center at the C2 position.

-

Chiral Aminopropane Side Chain: The propan-2-amine side chain contains a second chiral center. This means the molecule can exist as a mixture of four diastereomers (R,R), (S,S), (R,S), and (S,R). As enantiomers and diastereomers can have vastly different biological activities and toxicological profiles, stereochemical control is paramount.[6]

-

Multiple Reactive Sites: The molecule possesses three amine functionalities with differing reactivity:

-

A primary amine on the side chain (pKa ~9-10).

-

Two secondary amines within the piperazine ring (pKa1 ~5-6, pKa2 ~9-10).

-

This trifunctional nature allows for a rich derivatization landscape but also necessitates careful planning with orthogonal protecting group strategies to achieve selective modification.

Synthesis Strategies: Accessing the C-Substituted Core

The synthesis of C-substituted piperazines is a recognized challenge in synthetic chemistry.[7] The following section outlines a logical, multi-step synthetic workflow, explaining the causality behind the choice of reactions and methodologies.

Diagram: General Synthetic Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

Technical Guide: A Framework for the Pharmacological Characterization of 1-(Piperazin-2-yl)propan-2-amine

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Abstract

This document outlines a comprehensive strategy for elucidating the potential pharmacological profile of the novel compound 1-(Piperazin-2-yl)propan-2-amine. Given the absence of existing literature on this specific molecule, this guide establishes a logical, multi-phase experimental framework grounded in established pharmacological principles. The molecular architecture, featuring a piperazine heterocycle linked to a propan-2-amine moiety, suggests a likely interaction with central nervous system (CNS) targets, particularly within the monoaminergic systems. We present a systematic approach, progressing from in silico analysis and in vitro target affinity and functional assays to preliminary in vivo behavioral assessment and metabolic profiling. Each proposed step is accompanied by detailed protocols, data interpretation frameworks, and the scientific rationale necessary for robust and reproducible characterization. This guide is intended for researchers and drug development professionals tasked with evaluating new chemical entities with potential CNS activity.

Introduction and Structural Rationale

The compound this compound represents a novel chemical entity whose pharmacological profile is currently uncharacterized. Its structure is a composite of two well-known pharmacophores:

-

The Piperazine Ring: A core component of numerous approved CNS drugs, including the antidepressant Trazodone and the atypical antipsychotic Olanzapine. It is also the foundational structure for psychoactive substances like Benzylpiperazine (BZP). The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and are often crucial for receptor interaction.

-

The Propan-2-amine Moiety: This functional group is structurally analogous to the backbone of amphetamine and other phenethylamines, a class of compounds renowned for their potent effects on monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The hybridization of these two motifs necessitates a thorough investigation, as it could result in a unique pharmacological profile, potentially combining features of both parent classes. This guide proposes a systematic workflow to deconstruct this profile, starting with primary target identification and culminating in a preliminary assessment of its integrated physiological effects.

Figure 1: Structural deconstruction of the target molecule.

Phase I: Primary Target Identification via Affinity Profiling

Scientific Rationale: The primary objective is to identify the most probable molecular targets of this compound. Based on its structure, the highest probability targets are the monoamine transporters (DAT, NET, SERT) and a panel of serotonin (5-HT) and dopamine (D) G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing compounds. A broad radioligand binding assay panel is the industry-standard first step for unbiased target screening and affinity (Kᵢ) determination.

Experimental Workflow:

Figure 2: Workflow for determining target affinity (Ki).

Detailed Protocol: Radioligand Binding Assay

This protocol is a generalized template for a competition binding assay using cell membranes expressing the human recombinant target of interest.

-

Preparation:

-

Thaw cryopreserved cell membranes (e.g., from HEK293 or CHO cells) expressing the target receptor/transporter (e.g., hSERT) on ice.

-

Prepare assay buffer specific to the target. For SERT, a typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO), then create a serial dilution curve (e.g., 10 µM to 0.1 nM).

-

-

Assay Plate Setup (96-well format):

-

Total Binding: Add assay buffer, membrane preparation, and the specific radioligand (e.g., [³H]-Citalopram for SERT) at a concentration near its Kₔ.

-

Non-Specific Binding (NSB): Add assay buffer, membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

-

Competition: Add assay buffer, membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove residual unbound ligand.

-

Detection: Dry the filtermat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation: Predicted Affinity Profile

All quantitative results should be summarized for clear comparison.

| Target | Radioligand | Kᵢ (nM) for this compound |

| hSERT | [³H]-Citalopram | Experimental Value |

| hDAT | [³H]-WIN 35,428 | Experimental Value |

| hNET | [³H]-Nisoxetine | Experimental Value |

| h5-HT₂ₐ | [³H]-Ketanserin | Experimental Value |

| hD₂ | [³H]-Spiperone | Experimental Value |

| Table 1: Example data summary for affinity profiling. |

Phase II: Functional Activity Assessment

Scientific Rationale: High affinity does not equate to function. A compound can be an agonist, antagonist, or inverse agonist at a receptor, or a substrate/releaser or inhibitor at a transporter. Functional assays are essential to determine the compound's efficacy (Eₘₐₓ) and potency (EC₅₀/IC₅₀). For the highest-affinity targets identified in Phase I, appropriate functional assays must be performed. Assuming high affinity for monoamine transporters, neurotransmitter uptake and release assays are critical.

Experimental Workflow:

Figure 3: Decision workflow for functional activity assays.

Detailed Protocol: Synaptosomal [³H]-Dopamine Uptake Assay

This protocol assesses the ability of the test compound to inhibit dopamine uptake via DAT, a hallmark of dopamine reuptake inhibitors (DRIs).

-

Preparation:

-

Isolate synaptosomes from rodent brain tissue (e.g., striatum) via differential centrifugation. This creates vesicles rich in neurotransmitter transporters.

-

Prepare Krebs-Ringer-HEPES buffer.

-

Prepare a serial dilution of the test compound.

-

-

Assay Procedure:

-

Pre-incubate synaptosomal preparations with either buffer or varying concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a low concentration of [³H]-Dopamine.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) within the linear range of the assay.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate internalized from external radioactivity.

-

A parallel set of tubes containing a known DAT inhibitor (e.g., GBR-12909) or kept at 0-4°C is used to define non-specific uptake.

-

-

Detection & Analysis:

-

Quantify the radioactivity trapped in the filters using liquid scintillation counting.

-

Calculate the percent inhibition of specific uptake at each concentration of the test compound.

-

Plot the percent inhibition against the log concentration and fit the curve to determine the IC₅₀ value.

-

Data Presentation: Predicted Functional Profile

| Assay Type | Target | Parameter | Value |

| Neurotransmitter Uptake | hSERT | IC₅₀ (nM) | Experimental Value |

| Neurotransmitter Uptake | hDAT | IC₅₀ (nM) | Experimental Value |

| Neurotransmitter Release | hDAT | EC₅₀ (nM) | Experimental Value |

| Calcium Mobilization | h5-HT₂ₐ | EC₅₀ (nM) | Experimental Value |

| Calcium Mobilization | h5-HT₂ₐ | Eₘₐₓ (%) | Experimental Value |

| Table 2: Example data summary for functional profiling. |

Phase III: Preliminary In Vivo Behavioral Profiling

Scientific Rationale: In vitro data provides mechanistic clues, but in vivo studies are required to understand how target engagement translates into physiological and behavioral effects. Based on a hypothetical profile of a monoamine releaser/reuptake inhibitor, a locomotor activity assay is a primary, high-throughput method to assess stimulant or depressant properties.

Detailed Protocol: Murine Locomotor Activity Assay

-

Animals: Use adult male mice (e.g., C57BL/6J strain) housed under standard conditions with a 12-hour light/dark cycle. Allow for at least one week of acclimatization.

-

Habituation: On the day of the experiment, place individual mice into open-field arenas (e.g., 40x40 cm boxes equipped with infrared beam grids) and allow them to habituate for 30-60 minutes until baseline activity stabilizes.

-

Administration: Administer the test compound or vehicle (e.g., saline, 0.5% Tween 80) via a relevant route (e.g., intraperitoneal, i.p.). A dose-response curve should be evaluated (e.g., 1, 3, 10 mg/kg).

-

Data Recording: Immediately after injection, return the animals to the arenas and record locomotor activity (e.g., total distance traveled, beam breaks) continuously for at least 90-120 minutes using automated tracking software.

-

Data Analysis:

-

Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the effect.

-

Calculate the total distance traveled for the entire session.

-

Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control group.

-

Figure 4: Experimental timeline for the locomotor activity assay.

Integrated Profile and Future Directions

By integrating the data from these three phases, a preliminary pharmacological profile of this compound can be constructed. For instance, if the compound exhibits high affinity (low nM Kᵢ) for DAT and SERT, potent inhibition of uptake (low nM IC₅₀) in functional assays, and a dose-dependent increase in locomotor activity, the profile would be that of a stimulant with potential entactogenic properties, similar to cocaine or MDMA. Conversely, high affinity for the 5-HT₂ₐ receptor with agonist activity, coupled with sedative effects on locomotion, would suggest a completely different, potentially hallucinogenic or antipsychotic-like profile.

This initial characterization is foundational. Subsequent research should be guided by these findings and would include:

-

Advanced Behavioral Models: Drug discrimination studies to assess subjective effects relative to known drugs, and models of anxiety, depression, or cognition.

-

ADME/Tox Profiling: In vitro metabolic stability assays using liver microsomes, CYP450 inhibition panels, and preliminary cytotoxicity assessments (e.g., in HepG2 cells).

-

Pharmacokinetic Studies: Determination of key parameters like half-life, bioavailability, and brain penetration in a rodent model.

This systematic, hypothesis-driven approach ensures that research resources are deployed efficiently and that the resulting data is robust, interpretable, and provides a solid foundation for any further development or regulatory consideration.

References

-

Title: The behavioural pharmacology of the piperazine analogues BZP and TFMPP in the rat. Source: Pharmacology Biochemistry and Behavior URL: [Link]

-

Title: The medicinal chemistry of piperazine-1-carboxamides, -dithiocarbamates and -sulfonamides. Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: The Amphetamine Isomers: A Review of the Literature on Their Pharmacokinetics and Pharmacodynamics. Source: Journal of Clinical Psychiatry URL: [Link]

-

Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

-

Title: Locomotor activity. Source: Current Protocols in Neuroscience URL: [Link]

An In-Depth Technical Guide on the Speculated Mechanism of Action of 1-(Piperazin-2-yl)propan-2-amine

Abstract

This document provides a speculative yet scientifically grounded exploration of the potential mechanism of action for the novel chemical entity, 1-(Piperazin-2-yl)propan-2-amine. Given the absence of published data on this specific molecule, this guide synthesizes information from its core structural motifs—the piperazine ring and the propan-2-amine side chain—to formulate plausible pharmacological hypotheses. The piperazine moiety is a well-established pharmacophore in numerous centrally active agents, particularly those modulating monoaminergic systems.[1][2] Concurrently, the propan-2-amine structure is reminiscent of amphetamine-like compounds known to interact with monoamine transporters. This guide proposes that this compound likely functions as a modulator of dopamine, serotonin, and/or norepinephrine signaling pathways. We will dissect its structure, propose primary mechanistic hypotheses, and provide a comprehensive, tiered experimental workflow to systematically investigate these hypotheses, complete with detailed, self-validating protocols.

Structural Analysis and Physicochemical Rationale

The structure of this compound (C7H17N3) consists of a piperazine ring substituted at the 2-position with a propan-2-amine group.[3] This unique combination suggests a hybrid pharmacology.

-

The Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of successful CNS drugs, including antidepressants (e.g., vortioxetine), antipsychotics (e.g., clozapine), and anxiolytics (e.g., buspirone).[1][4] Its two nitrogen atoms provide opportunities for hydrogen bonding and act as basic centers, which are often crucial for interacting with aminergic G-protein coupled receptors (GPCRs) and transporters.[5][6] The piperazine ring's conformational flexibility allows it to adopt optimal geometries for fitting into diverse binding pockets.[6] Its physicochemical properties often contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including the potential for blood-brain barrier penetration.[5][7]

-

The Propan-2-amine Side Chain: This structural feature is a classic pharmacophore for compounds targeting monoamine transporters (MATs). It shares a structural backbone with endogenous monoamines like dopamine and norepinephrine, as well as with well-known psychostimulants like amphetamine. This suggests a strong possibility that this compound could interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[8]

Based on this hybrid structure, the primary hypothesis is that this compound functions as a monoaminergic modulator . The subsequent sections will outline specific, testable sub-hypotheses and the experimental protocols required to validate them.

Core Mechanistic Hypotheses

We can distill the broad hypothesis of monoaminergic modulation into three distinct, albeit not mutually exclusive, potential mechanisms of action.

-

Hypothesis A: Direct GPCR Agonism/Antagonism: The compound acts as a direct ligand for one or more monoamine receptors, such as dopamine (D1-D5), serotonin (5-HT1-7), or adrenergic (α1, α2, β) receptor subtypes. The piperazine moiety is a common feature in many potent GPCR ligands.[2]

-

Hypothesis B: Monoamine Reuptake Inhibition: The compound blocks the function of DAT, NET, and/or SERT, leading to increased synaptic concentrations of the respective neurotransmitters.[8][9] This action is characteristic of many antidepressant and stimulant medications.[10]

-

Hypothesis C: Monoamine Releasing Agent: The compound acts as a substrate for monoamine transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synapse. This is the canonical mechanism of amphetamine-like stimulants.

Experimental Validation Workflow

A tiered, systematic approach is essential to efficiently and accurately elucidate the mechanism of action. This workflow proceeds from broad, high-throughput screening to specific, functional characterization.

Tier 1: Primary Target Identification

The initial goal is to cast a wide net to identify the most probable biological targets.

Experiment 1.1: Broad Panel Radioligand Binding Screen

-

Rationale: To rapidly assess the compound's affinity for a wide range of CNS targets, including GPCRs, ion channels, and transporters. This is a cost-effective method to identify primary interaction points and potential off-target liabilities.

-

Methodology: A competitive binding assay is performed using membrane preparations from cells expressing the target of interest and a specific radioligand. The ability of this compound to displace the radioligand is measured.

-

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors), and varying concentrations of the test compound.[11]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[11]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[12]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[12] A significant Ki value (<1 µM) for any target warrants progression to Tier 2 functional assays.

-

Experiment 1.2: Monoamine Transporter (MAT) Binding Assays

-

Rationale: To specifically test Hypothesis B by determining the compound's affinity for DAT, NET, and SERT.

-

Methodology: This is a specialized radioligand binding assay using cell membranes expressing high levels of each transporter or synaptosomal preparations from relevant brain regions.[13][14]

-

Protocol: The protocol is similar to Experiment 1.1, but with specific reagents for each transporter.[12][15]

-

For DAT: Use membranes from HEK293 cells expressing hDAT and [³H]-WIN 35,428 as the radioligand.[14]

-

For NET: Use membranes from HEK293 cells expressing hNET and [³H]-Nisoxetine as the radioligand.

-

For SERT: Use membranes from HEK293 cells expressing hSERT and [³H]-Citalopram as the radioligand.

-

Tier 2: Functional Characterization

Based on the binding data from Tier 1, the next step is to determine the functional consequence of these interactions.

Experiment 2.1: GPCR Functional Assays (If GPCR Binding is Confirmed)

-

Rationale: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified GPCR target(s). The choice of assay depends on the G-protein coupling of the receptor.[16][17]

-

Methodology (Example for a Gq-coupled receptor): Calcium Mobilization Assay [18]

-

Cell Culture: Use HEK293 cells transiently or stably expressing the GPCR of interest (e.g., 5-HT2A receptor).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation (agonism).

-

Antagonism Test: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonism.

-

Data Analysis: Plot the fluorescence change against the log concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

-

Hypothetical Signaling Pathway for a Gq-Coupled Receptor

A diagram illustrating the Gq-coupled signaling cascade.

Experiment 2.2: Neurotransmitter Uptake Inhibition Assays (If MAT Binding is Confirmed)

-

Rationale: To functionally confirm reuptake inhibition (Hypothesis B) by measuring the compound's ability to block the transport of neurotransmitters into cells.[9][19]

-

Methodology: Use cells expressing the specific monoamine transporter (DAT, NET, or SERT) or synaptosomes and measure the uptake of a radiolabeled neurotransmitter substrate.[14][15]

-

Protocol:

-

Cell/Synaptosome Plating: Plate HEK293 cells expressing the transporter of interest in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., cocaine for DAT).

-

Substrate Addition: Add a radiolabeled substrate (e.g., [³H]-dopamine for DAT) and incubate for a short period (e.g., 1-3 minutes).[14]

-

Termination & Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells.

-

Quantification: Measure the radioactivity within the cells using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

-

Experiment 2.3: Neurotransmitter Release Assays (To Test Hypothesis C)

-

Rationale: To distinguish between a reuptake inhibitor and a releasing agent. Releasers will induce neurotransmitter efflux, while reuptake inhibitors will not (and will block uptake).

-

Methodology: Use cells pre-loaded with a radiolabeled neurotransmitter and measure the amount of radioactivity released into the medium after exposure to the test compound.[20]

-

Protocol:

-

Loading: Incubate cells expressing a MAT (e.g., hDAT) with a radiolabeled substrate (e.g., [³H]-dopamine) to allow it to accumulate inside the cells.

-

Washing: Wash the cells to remove any extracellular radioactivity.

-

Compound Incubation: Add varying concentrations of this compound or a known releaser (e.g., d-amphetamine) to the cells.

-

Sample Collection: At various time points, collect the extracellular buffer.

-

Quantification: Measure the radioactivity in the collected buffer using a scintillation counter.

-

Data Analysis: An increase in extracellular radioactivity compared to a vehicle control indicates that the compound is a releasing agent. Plot the amount released against the log concentration to determine the EC50 for release.

-

Tier 3: In-Vivo Confirmation

Should in-vitro results suggest a potent and specific mechanism, preliminary in-vivo studies can provide physiological context. A key experiment would be in-vivo microdialysis in a relevant animal model (e.g., rat) to measure changes in extracellular neurotransmitter levels in specific brain regions (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) following systemic administration of the compound.[20]

Data Interpretation and Integrated Mechanism

The collective data from this workflow will allow for the construction of a comprehensive pharmacological profile.

Table 1: Hypothetical Data Summary for this compound

| Assay Type | Target | Result (Ki or IC50/EC50) | Interpretation |

| Binding Affinity | 5-HT2A Receptor | Ki = 75 nM | High affinity binding |

| Dopamine Transporter (DAT) | Ki = 250 nM | Moderate affinity binding | |

| Norepinephrine Transporter (NET) | Ki = 150 nM | Moderate affinity binding | |

| Serotonin Transporter (SERT) | Ki > 10,000 nM | Negligible affinity | |

| Functional Assay | 5-HT2A Calcium Mobilization | IC50 = 120 nM | Functional Antagonist |

| Dopamine Uptake Inhibition | IC50 = 400 nM | Reuptake Inhibitor | |

| Norepinephrine Uptake Inhibition | IC50 = 280 nM | Reuptake Inhibitor | |

| Dopamine Release | No significant release | Not a releasing agent |

-

Interpreted Profile: Based on this hypothetical data, this compound would be classified as a serotonin 2A (5-HT2A) receptor antagonist and a dual norepinephrine-dopamine reuptake inhibitor (NDRI) . This profile is reminiscent of some multimodal antidepressants and suggests potential therapeutic utility in mood or cognitive disorders.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure provides a strong rationale for prioritizing the investigation of its effects on central monoaminergic systems. The piperazine core and propan-2-amine side chain are powerful pharmacophores that suggest a high probability of interaction with dopamine, norepinephrine, and/or serotonin receptors and transporters. The tiered experimental workflow detailed in this guide provides a robust and logical framework for systematically dissecting these potential interactions, moving from broad screening to specific functional validation. Elucidating this compound's pharmacological profile is a critical step in evaluating its potential as a novel therapeutic agent for CNS disorders.

References

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. (2014). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). Europe PMC. Retrieved January 20, 2026, from [Link]

-

What are Monoamine reuptake inhibitor and how do they work?. (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

-

Monoamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. Retrieved January 20, 2026, from [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

-

Mechanism of Action of Selective monoamine neurotransmitter re-uptake inhibitors. (n.d.). OMICS International. Retrieved January 20, 2026, from [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

-

G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed. Retrieved January 20, 2026, from [Link]

-

Monoamine reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

-

MAO Inhibitors. (2023). StatPearls - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2019). ACS Chemical Neuroscience. Retrieved January 20, 2026, from [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2022). YouTube. Retrieved January 20, 2026, from [Link]

-

Neurotransmitter Release Quantification. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]

-

Neurotransmitter Release. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Analytical Approaches to Determine Neurotransmitters in Biological Samples. (2024). Drug Targets and Therapeutics DTT. Retrieved January 20, 2026, from [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Retrieved January 20, 2026, from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]

-

Structure‐activity relationship of antidepressant activity piperazine derivatives. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. Retrieved January 20, 2026, from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. alliedacademies.org [alliedacademies.org]

- 20. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A-to-Z In Silico Workflow for Characterizing Novel Ligand-Receptor Interactions: The Case of "1-(Piperazin-2-yl)propan-2-amine"

Abstract

The identification and characterization of interactions between novel small molecules and their biological targets are cornerstone activities in modern drug discovery. This guide presents a comprehensive, field-proven in silico workflow to predict and analyze the receptor binding profile of a novel ligand, using "1-(Piperazin-2-yl)propan-2-amine" as a case study. As this molecule is not extensively characterized in public databases, it serves as an ideal prototype for demonstrating a full pipeline, from target identification to rigorous biophysical simulation. This document provides researchers, computational chemists, and drug development professionals with a structured, scientifically-grounded methodology that integrates target prediction, molecular docking, molecular dynamics, and free energy calculations to build a robust, actionable model of a ligand's biological activity.

Introduction: The Challenge of the Unknown Ligand

In drug discovery, researchers frequently encounter novel chemical entities with potential therapeutic value but unknown mechanisms of action. "this compound" is a small molecule featuring a piperazine core, a common scaffold in pharmacologically active compounds.[1] However, a lack of established binding data necessitates a predictive, computational approach to identify its putative protein targets and characterize the binding interactions at an atomic level.[2] Computational methods, collectively known as in silico modeling, provide a rapid and cost-effective pathway to generate testable hypotheses, prioritize experimental work, and accelerate the hit-to-lead pipeline.[3][4]

This guide details a multi-stage workflow designed to address this challenge. It is built on a foundation of self-validation, where the output of each stage provides the input for the next, creating a logically coherent and scientifically rigorous process.

Chapter 1: Target Identification - Finding a Biological Partner

Before any binding analysis can occur, we must first identify high-probability protein targets. When a ligand's targets are unknown, a ligand-based approach is the most logical starting point.[5] The principle is straightforward: molecules with similar structures often bind to similar proteins.

Ligand Similarity Search Protocol

This protocol leverages the vast, curated bioactivity data in the ChEMBL database to find known compounds that are structurally similar to our query molecule and, by extension, identify their protein targets.[6][7]

Methodology:

-

Query Molecule Preparation:

-

Generate the 2D structure of "this compound".

-

Convert the 2D structure to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

-

-

Database Screening:

-

Utilize the ChEMBL database similarity search tool.[8][9] ChEMBL is a manually curated database of bioactive molecules with drug-like properties.[7]

-

Input the SMILES string of the query molecule.

-

Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) using a standard molecular fingerprint like ECFP4.[10]

-

-

Target Prioritization:

-

Analyze the search results, which will list structurally similar compounds and their annotated biological targets.[8]

-

Filter and rank the potential targets based on the frequency of occurrence, bioactivity data (e.g., IC50, Ki), and relevance to desired therapeutic areas.

-

Hypothetical Outcome: For this workflow, let's assume the similarity search identifies several known ligands for the human Dopamine D2 Receptor (DRD2) , a G-protein coupled receptor and a common target for neuropsychiatric drugs containing the piperazine scaffold. This now becomes our primary target for investigation.

Chapter 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, and estimates the strength of the interaction via a scoring function.[11][12][13] This step is crucial for visualizing the specific atomic interactions that stabilize the complex.[12][14]

Structure-Based Docking Workflow

This protocol uses AutoDock Vina, a widely used and validated open-source docking engine.[15][16][17]

Diagram: Molecular Docking Workflow

Caption: Workflow for preparing and executing a molecular docking simulation.

Methodology:

-

Receptor Preparation:

-

Ligand Preparation:

-

Generate the 3D conformer of "this compound".

-

Assign rotatable bonds and merge non-polar hydrogens. Save in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. This is typically centered on the known binding site of the receptor or a pocket identified by site-finder algorithms.[14] For DRD2, this would be the orthosteric binding site for dopamine.

-

-

Docking Execution:

-

Results Analysis:

-

Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol).[15]

-

Visualize the top-ranked poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with the receptor's amino acid residues.

-

Hypothetical Data Summary:

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (DRD2) | Interaction Type |

| 1 | -8.9 | ASP-114, SER-193 | Ionic, Hydrogen Bond |

| 2 | -8.5 | PHE-389, TRP-386 | Pi-Pi Stacking |

| 3 | -8.2 | VAL-115, CYS-118 | Hydrophobic |

Chapter 3: Molecular Dynamics - Simulating Biological Reality

While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of the protein and the influence of solvent.[2] This step is critical for validating the stability of the docking pose and understanding the energetic contributions to binding.[19][20]

MD Simulation Protocol

This protocol uses GROMACS, a high-performance and widely used MD engine.[21][22][23]

Diagram: MD Simulation & Analysis Workflow

Caption: Workflow for MD simulation and subsequent trajectory analysis.

Methodology:

-

System Preparation:

-

Use the top-ranked docking pose of the DRD2-ligand complex as the starting structure.

-

Generate a molecular topology and parameters for the ligand using a tool like the CGenFF server, ensuring compatibility with the CHARMM36m force field used for the protein.[21][22]

-

Place the complex in a simulation box, solvate with a water model (e.g., TIP3P), and add ions to neutralize the system's charge.[24]

-

-

Simulation Protocol:

-

Energy Minimization: Remove steric clashes from the initial system.

-

Equilibration: Perform two short equilibration phases (NVT and NPT) to bring the system to the desired temperature and pressure while restraining the protein and ligand heavy atoms.[22]

-

Production MD: Run the production simulation for a sufficient duration (e.g., 100-200 nanoseconds) without restraints to observe the natural dynamics of the complex.[21]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-RMSD plateau indicates that the complex has reached equilibrium and the binding pose is stable.

-

Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

-

Chapter 4: Binding Free Energy Calculation

To obtain a more accurate estimate of binding affinity than docking scores provide, we can calculate the binding free energy from the MD trajectory.[19] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques that balance accuracy and computational cost.[25][26][27]

MM/GBSA Protocol

This protocol uses the g_mmpbsa tool or equivalent scripts within AmberTools applied to a GROMACS trajectory.[28][29]

Methodology:

-

Trajectory Sampling: Extract snapshots (frames) from the stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the MM/GBSA equation:

-

ΔG_bind = G_complex - (G_receptor + G_ligand)

-

This involves calculating the molecular mechanics energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_solv,polar), and the nonpolar solvation energy (ΔG_solv,nonpolar).[26]

-

-

Energy Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues. This powerful analysis highlights the key "hotspot" residues that are critical for the binding interaction.[26]

Hypothetical Binding Energy Data:

| Energy Component | Average Value (kcal/mol) |

| van der Waals Energy | -45.7 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | +51.5 |

| Nonpolar Solvation Energy | -5.1 |

| ΔG binding (MM/GBSA) | -27.6 |

Key Residue Contributions to ΔG_bind:

| Residue | Contribution (kcal/mol) |

| ASP-114 | -6.8 |

| SER-193 | -4.2 |

| TRP-386 | -3.5 |

| PHE-389 | -3.1 |

Conclusion and Forward Look

This in-depth guide has outlined a robust, multi-step in silico workflow for characterizing the receptor binding of a novel small molecule, "this compound". By progressing from broad target identification to highly detailed biophysical simulations, we generated a scientifically-grounded hypothesis: the molecule is a likely binder of the Dopamine D2 Receptor. The docking and MD simulations predicted a stable binding pose, and MM/GBSA calculations provided a quantitative estimate of binding affinity while pinpointing key interacting residues like ASP-114.

The results from this computational pipeline are not an end in themselves but a powerful starting point. They provide specific, testable hypotheses that can guide subsequent in vitro and in vivo experiments, such as radioligand binding assays or functional assays, thereby increasing the efficiency and success rate of the drug discovery process. This self-validating, sequential methodology represents a best-practice approach for the modern computational chemist.

References

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]

-

Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available from: [Link]

-

Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. PubMed Central. Available from: [Link]

-

Docking Screens for Novel Ligands Conferring New Biology. PubMed Central. Available from: [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

-

Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. ACS Publications. Available from: [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Available from: [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. Available from: [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available from: [Link]

-

MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. PubMed Central. Available from: [Link]

-

Large-Scale Similarity Search Profiling of ChEMBL Compound Data Sets. ACS Publications. Available from: [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available from: [Link]

-

Pharmacophore modeling. Fiveable. Available from: [Link]

-

Ligand-Based Approach to In Silico Pharmacology: Nuclear Receptor Profiling. ACS Publications. Available from: [Link]

-

Identification of Direct Protein Targets of Small Molecules. PubMed Central. Available from: [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

-

Predicting small-molecule inhibition of protein complexes. bioRxiv. Available from: [Link]

-

Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]

-

Creating a pharmacophore from a single protein-ligand complex. Available from: [Link]

-

Validation of MD simulation results. GROMACS forums. Available from: [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central. Available from: [Link]

-

In Silico Ligand-Based Screening of PDB Database for Searching Unique Motifs Against SARS-CoV-2. MDPI. Available from: [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available from: [Link]

-

ChEMBL Data Web Services. Available from: [Link]

-

Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. IJPPR. Available from: [Link]

-

#Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling. YouTube. Available from: [Link]

-

GROMACS Tutorials. Available from: [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available from: [Link]

-

The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. PubMed Central. Available from: [Link]

-

Docking Screens for Novel Ligands Conferring New Biology. ResearchGate. Available from: [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Available from: [Link]

-

in-silico-screening-of-ligand-databases-methods-and-applications.pdf. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

How to Perform Molecular Docking with AutoDock Vina. YouTube. Available from: [Link]

-

Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. ACS Publications. Available from: [Link]

-

ChEMBL. Database Commons. Available from: [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Available from: [Link]

-

Welcome to the GROMACS tutorials! GROMACS tutorials. Available from: [Link]

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available from: [Link]

-

Protein Target Prediction and Validation of Small Molecule Compound. PubMed. Available from: [Link]

-

In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. Frontiers. Available from: [Link]

-

Large-Scale Similarity Search Profiling of ChEMBL Compound Data Sets. ResearchGate. Available from: [Link]

-

Computational probing protein–protein interactions targeting small molecules. Bioinformatics | Oxford Academic. Available from: [Link]

-

Piperazine. Wikipedia. Available from: [Link]

-

EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube. Available from: [Link]

-

In-silico Studies: Pioneering The Future Of Drug Discovery. IJSDR. Available from: [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chembl.gitbook.io [chembl.gitbook.io]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. dasher.wustl.edu [dasher.wustl.edu]

- 19. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 20. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 23. GROMACS Tutorials [mdtutorials.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. peng-lab.org [peng-lab.org]

- 27. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]

An In-depth Technical Guide to 1-(Piperazin-2-yl)propan-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, earning it the status of a "privileged scaffold" in drug discovery.[1] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, offers a unique combination of physicochemical properties and synthetic tractability.[2] Its presence in numerous FDA-approved drugs, including antipsychotics, antidepressants, and anxiolytics, underscores its importance in modulating biological pathways.[3][4] The ability of the piperazine moiety to influence solubility, lipophilicity, and receptor-binding interactions makes it a valuable tool for medicinal chemists.[1]

This document will provide a comprehensive overview of the predicted chemical data, potential synthetic routes, and prospective applications of 1-(Piperazin-2-yl)propan-2-amine, drawing upon established methodologies for the synthesis of chiral 2-substituted piperazines.

Predicted Chemical and Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be predicted based on the known characteristics of piperazine and related derivatives.

| Property | Predicted Value/Information | Citation |

| Molecular Formula | C7H17N3 | [6] |

| Molecular Weight | 143.23 g/mol | [6] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | Estimated to be in the range of 200-250 °C | |

| Solubility | Expected to be soluble in water and polar organic solvents | [2] |

| pKa | Expected to have multiple pKa values due to the three nitrogen atoms, with the piperazine nitrogens having pKa values around 5-6 and 9-10. | [2] |

Synthetic Strategies for Chiral 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines is a key challenge that has been addressed through various innovative methodologies. These approaches can be adapted for the synthesis of this compound.

Synthesis from α-Amino Acids

A common and effective strategy for producing chiral 2-substituted piperazines is to utilize the inherent chirality of α-amino acids. This multi-step process typically involves the formation of a diketopiperazine intermediate, which is then selectively reduced.[5] A more advanced approach allows for the creation of orthogonally protected 2-substituted piperazines, providing greater control for subsequent functionalization.[5]

Experimental Protocol: Orthogonally Protected 2-Substituted Piperazine Synthesis [5]

-

Diamine Formation: An N-protected α-amino acid is converted to its corresponding orthogonally bis-protected chiral 1,2-diamine in two steps.

-

Aza-Michael Addition: The chiral diamine undergoes an aza-Michael addition with an in situ generated vinyl diphenyl sulfonium salt.

-

Cyclization: The resulting intermediate cyclizes to form the orthogonally protected 2-substituted piperazine.

-

Deprotection and Functionalization: Selective deprotection of one of the nitrogen atoms allows for the introduction of the propan-2-amine side chain, followed by the removal of the remaining protecting group to yield the final product.

Caption: Workflow for synthesizing chiral 2-substituted piperazines from α-amino acids.

Direct α-Lithiation of N-Boc Piperazines

A more direct route to 2-substituted piperazines involves the α-lithiation of an N-Boc protected piperazine, followed by quenching with a suitable electrophile.[7] This method offers a potentially shorter synthetic sequence.

Experimental Protocol: α-Lithiation of N-Boc Piperazine [7]

-

Protection: Piperazine is first protected with a Boc group on one nitrogen and another suitable protecting group (e.g., benzyl) on the other.

-

Lithiation: The N-Boc-N'-benzylpiperazine is treated with a strong base, such as s-butyllithium, in the presence of a ligand like TMEDA at low temperature to generate the α-lithiated species.

-